molecular formula C8H4O3S B2993796 3-(thiophen-2-yl)furan-2,5-dione CAS No. 339016-64-7

3-(thiophen-2-yl)furan-2,5-dione

Cat. No.: B2993796
CAS No.: 339016-64-7
M. Wt: 180.18
InChI Key: XTAOCEZUVWHKEH-UHFFFAOYSA-N
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Description

3-(thiophen-2-yl)furan-2,5-dione is a heterocyclic compound that features both thiophene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)furan-2,5-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiophene-2-carboxylic acid with maleic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-yl)furan-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

3-(thiophen-2-yl)furan-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)furan-2,5-dione and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial cells. The compound’s electronic properties also make it suitable for use in organic semiconductors, where it can facilitate charge transport through conjugated systems .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Furan-2,5-dione
  • 2,5-Di(thiophen-2-yl)furan

Uniqueness

3-(thiophen-2-yl)furan-2,5-dione is unique due to its combination of thiophene and furan rings, which imparts distinct electronic and chemical properties.

Properties

IUPAC Name

3-thiophen-2-ylfuran-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O3S/c9-7-4-5(8(10)11-7)6-2-1-3-12-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAOCEZUVWHKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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